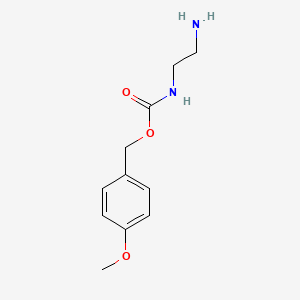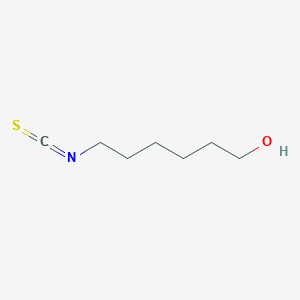
6-Hydroxyhexyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyhexyl isothiocyanate is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyhexyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then desulfurized to yield the isothiocyanate product . Another method involves the use of isocyanides and elemental sulfur, catalyzed by amine bases such as DBU, under moderate heating conditions .
Industrial Production Methods: Industrial production of isothiocyanates often employs thiophosgene or its derivatives due to their efficiency in transferring the thiocarbonyl group. these methods require careful handling due to the toxicity of the reagents involved .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyhexyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thioureas.
Substitution: It can participate in nucleophilic substitution reactions to form thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols are typical reagents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioureas.
Substitution: Thiourea derivatives.
Scientific Research Applications
6-Hydroxyhexyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxyhexyl isothiocyanate involves its ability to react with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound targets various molecular pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
Comparison: 6-Hydroxyhexyl isothiocyanate is unique due to its hydroxyhexyl side chain, which imparts distinct physical and chemical properties. Compared to allyl and benzyl isothiocyanates, it has different solubility and reactivity profiles, making it suitable for specific applications in medicinal chemistry and biochemistry .
Properties
CAS No. |
194154-00-2 |
|---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
6-isothiocyanatohexan-1-ol |
InChI |
InChI=1S/C7H13NOS/c9-6-4-2-1-3-5-8-7-10/h9H,1-6H2 |
InChI Key |
BVRKUIBRWFSSSE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)
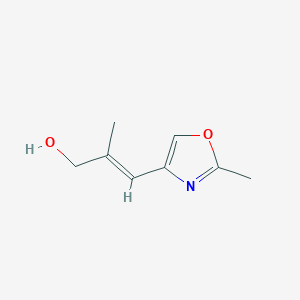
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
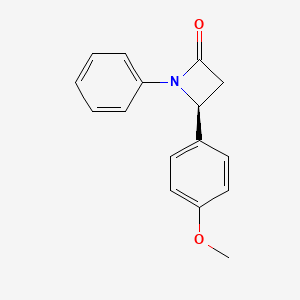
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)
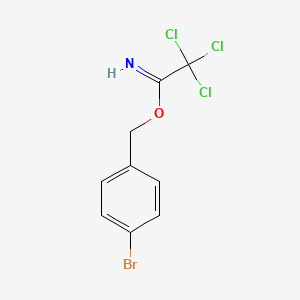
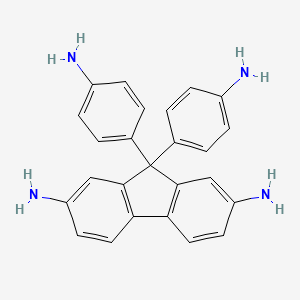
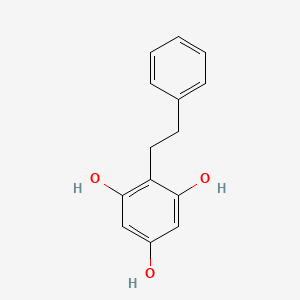
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid](/img/structure/B12555000.png)
![Benzoic acid, [(heptadecafluorononenyl)oxy]-](/img/structure/B12555002.png)
